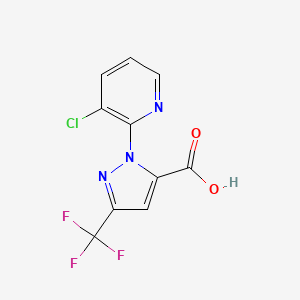
1-(3-クロロピリジン-2-イル)-3-(トリフルオロメチル)-1H-ピラゾール-5-カルボン酸
概要
説明
1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H5ClF3N3O2 and its molecular weight is 291.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学:TRPM8イオンチャネルの標的化
この化合物は、TRPM8イオンチャネルを標的とするモダリティ特異的阻害剤の設計に使用されてきました。 このチャネルは、人間の体の冷感と痛みの知覚に重要な役割を果たしており、オキサリプラチンなどの化学療法薬によって誘発される神経障害性疼痛を軽減するための重要な標的となっています 。 研究者らは、TRPM8のリガンド活性化を特異的に阻害するペプチド阻害剤を開発しており、これにより、体の通常の温度感覚に影響を与えることなく、化学療法誘発性神経障害性疼痛を軽減できる可能性があります .
生物活性
1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a chloropyridine moiety, contributing to its pharmacological potential.
- Molecular Formula : C10H5ClF3N3O2
- CAS Number : 438450-39-6
- Molecular Weight : 263.62 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been identified as a selective antagonist of the canonical transient receptor potential channel 3 (TRPC3). This inhibition leads to a decrease in calcium ion influx, which is crucial for various cellular processes, including muscle contraction and neurotransmitter release .
Anticancer Properties
Research has indicated that pyrazole derivatives can act as activators of the M2 isoform of pyruvate kinase (PKM2), which plays a significant role in cancer metabolism. The modulation of PKM2 activity can lead to altered metabolic pathways in cancer cells, potentially enhancing antiproliferative effects . In one study, the compound demonstrated an EC50 value of 0.064 μM in promoting PKM2 activation, indicating potent anticancer activity.
Antiparasitic Activity
The compound's structural modifications have been linked to varying degrees of antiparasitic activity. For instance, certain derivatives exhibited EC50 values ranging from 0.025 μM to 0.177 μM against specific parasitic strains, suggesting that the trifluoromethyl group significantly enhances biological efficacy .
Study on TRPC3 Inhibition
A study investigating the effects of TRPC3 inhibition by this compound reported a significant reduction in hypertrophic responses in cardiomyocytes. The IC50 value for TRPC3-mediated calcium influx was found to be approximately 0.7 μM, highlighting its potential therapeutic implications in cardiac hypertrophy .
PKM2 Activation and Cancer Metabolism
In another research effort focused on cancer cell metabolism, derivatives of this pyrazole were optimized for enhanced PKM2 activation. The findings suggested that specific substitutions on the pyrazole ring could lead to improved metabolic stability and solubility while maintaining potent anticancer effects .
Data Summary
特性
IUPAC Name |
2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-5-2-1-3-15-8(5)17-6(9(18)19)4-7(16-17)10(12,13)14/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXJCKFHRYPKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464513 | |
| Record name | 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438450-39-6 | |
| Record name | 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















